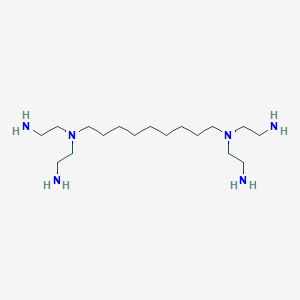
N~1~,N~1~,N~9~,N~9~-Tetrakis(2-aminoethyl)nonane-1,9-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~1~,N~9~,N~9~-Tetrakis(2-aminoethyl)nonane-1,9-diamine: is a polyamine compound characterized by its four 2-aminoethyl groups attached to a nonane backbone
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N1,N~1~,N~9~,N~9~-Tetrakis(2-aminoethyl)nonane-1,9-diamine typically begins with nonane-1,9-diamine and 2-bromoethylamine hydrobromide.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in an organic solvent such as ethanol or methanol at elevated temperatures (50-70°C) for several hours.
Industrial Production Methods:
- Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.
化学反応の分析
Types of Reactions:
Oxidation: N1,N~1~,N~9~,N~9~-Tetrakis(2-aminoethyl)nonane-1,9-diamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of corresponding amine
特性
CAS番号 |
142745-45-7 |
|---|---|
分子式 |
C17H42N6 |
分子量 |
330.6 g/mol |
IUPAC名 |
N,N,N',N'-tetrakis(2-aminoethyl)nonane-1,9-diamine |
InChI |
InChI=1S/C17H42N6/c18-8-14-22(15-9-19)12-6-4-2-1-3-5-7-13-23(16-10-20)17-11-21/h1-21H2 |
InChIキー |
BJHGZMGKHJHLIV-UHFFFAOYSA-N |
正規SMILES |
C(CCCCN(CCN)CCN)CCCCN(CCN)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


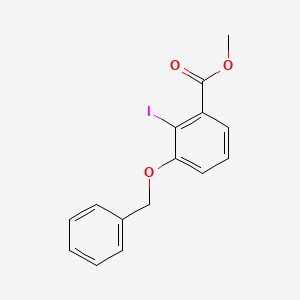
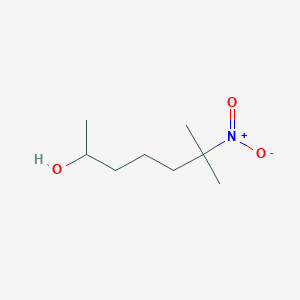

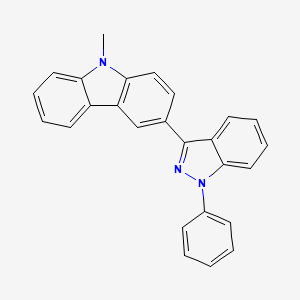
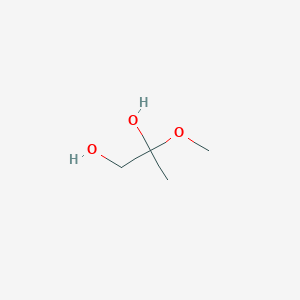


![7H-Thiazolo[4,5-d][1,3]oxazin-7-one, 2-(methylthio)-5-(4-nitrophenyl)-](/img/structure/B15162848.png)
![2-[(Dimethylamino)methyl]benzene-1-selenenyl iodide](/img/structure/B15162864.png)
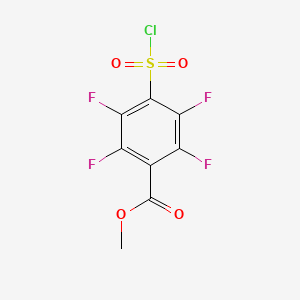
![N-[1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-ylidene]hydroxylamine](/img/structure/B15162877.png)

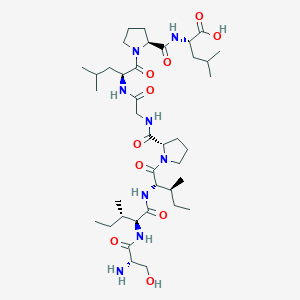
![1,4-Dioxaspiro[4.4]nonane-7-acetic acid, ethyl ester, (S)-](/img/structure/B15162902.png)
